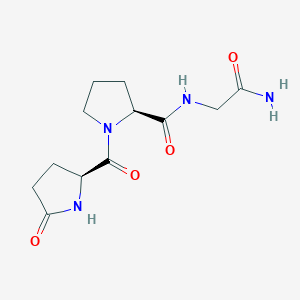
5-Oxo-L-prolyl-L-prolylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(2-Amino-2-oxoethyl)-1-((S)-5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-Amino-2-oxoethyl)-1-((S)-5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.
Introduction of Functional Groups: Various functional groups such as amino, oxo, and carboxamide groups are introduced through specific reactions.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(2-Amino-2-oxoethyl)-1-((S)-5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
(S)-N-(2-Amino-2-oxoethyl)-1-((S)-5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-N-(2-Amino-2-oxoethyl)-1-((S)-5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidine derivatives with different functional groups. Examples include:
- (S)-N-(2-Amino-2-oxoethyl)-1-((S)-5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxylate
- (S)-N-(2-Amino-2-oxoethyl)-1-((S)-5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxylamide
Uniqueness
The uniqueness of (S)-N-(2-Amino-2-oxoethyl)-1-((S)-5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
67934-84-3 |
|---|---|
Fórmula molecular |
C12H18N4O4 |
Peso molecular |
282.30 g/mol |
Nombre IUPAC |
(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H18N4O4/c13-9(17)6-14-11(19)8-2-1-5-16(8)12(20)7-3-4-10(18)15-7/h7-8H,1-6H2,(H2,13,17)(H,14,19)(H,15,18)/t7-,8-/m0/s1 |
Clave InChI |
WYNOKAQLSGAIPV-YUMQZZPRSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@@H]2CCC(=O)N2)C(=O)NCC(=O)N |
SMILES canónico |
C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)NCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


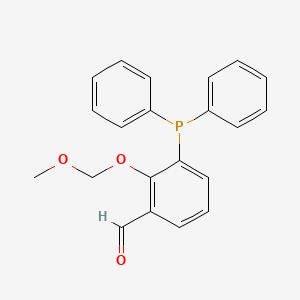
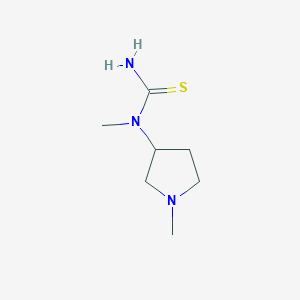
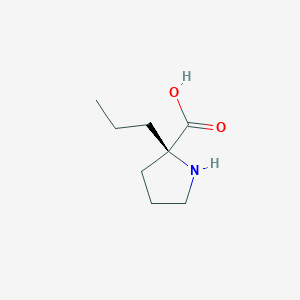
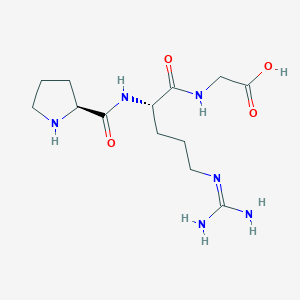
![N-(3-Aminopropyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210192.png)

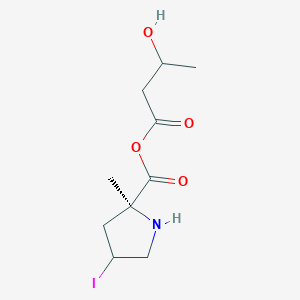
![[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid](/img/structure/B15210209.png)



![(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B15210232.png)
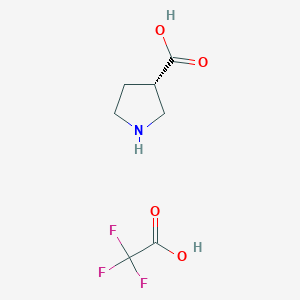
![[1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole](/img/structure/B15210240.png)
